Cas no 2248337-60-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate is a specialized heterocyclic compound featuring both isoindole and oxazolidinone moieties. Its unique structure imparts reactivity suitable for applications in medicinal chemistry and pharmaceutical synthesis, particularly as an intermediate in the development of bioactive molecules. The presence of the oxazolidinone group enhances its potential as a precursor for antimicrobial agents, while the isoindole scaffold contributes to its utility in constructing complex pharmacophores. This compound’s bifunctional design allows for selective modifications, making it valuable in targeted synthetic pathways. Its stability under controlled conditions ensures reliable performance in multi-step organic reactions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate structure
2248337-60-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate
CAS No:2248337-60-0
MF:C15H14N2O6
MW:318.281464099884
CID:6453015
PubChem ID:165728650
Update Time:2025-06-08

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6515236
    • 2248337-60-0
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate
    • Inchi: 1S/C15H14N2O6/c18-12(6-3-7-16-8-9-22-15(16)21)23-17-13(19)10-4-1-2-5-11(10)14(17)20/h1-2,4-5H,3,6-9H2
    • InChI Key: SQKRSSUAFWZWNS-UHFFFAOYSA-N
    • SMILES: O1C(N(CC1)CCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O

Computed Properties

  • Exact Mass: 318.08518617g/mol
  • Monoisotopic Mass: 318.08518617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 93.2Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate (CAS No: 2248337-60-0)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate, identified by its CAS number 2248337-60-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic derivatives that have garnered attention due to their potential biological activities and structural complexity. The presence of both dioxo and oxazolidinone moieties in its structure suggests a high degree of functionalization, which is often exploited in the design of novel therapeutic agents.

The 1,3-dioxo moiety, also known as a β-keto ester or α-lactone derivative, is a common structural feature in many bioactive molecules. This group is known for its ability to participate in various chemical reactions, including condensation reactions with amines and nucleophiles, which can lead to the formation of more complex structures. In the context of drug discovery, such functional groups are often pivotal in determining the pharmacological properties of a compound.

The oxazolidinone ring is another key structural element found in this compound. Oxazolidinones are five-membered heterocycles containing oxygen and nitrogen atoms. They are widely recognized for their versatility in medicinal chemistry due to their ability to form stable complexes with biological targets. Furthermore, oxazolidinones have been extensively studied for their antimicrobial properties, particularly against Gram-positive bacteria. The incorporation of an oxazolidinone moiety into the structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate suggests that this compound may exhibit similar antimicrobial activities.

The isoindole core is yet another significant feature of this compound. Isoindoles are aromatic heterocycles that consist of a benzene ring fused with a five-membered ring containing two nitrogen atoms. They are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. The presence of an isoindole scaffold in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-1,3-oxazolidin-3-yll)butanoate may contribute to its potential therapeutic applications.

Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Heterocycles are prevalent in many pharmacologically active molecules due to their ability to mimic natural biomolecules and interact with biological targets in a specific manner. The structural complexity of 1,3-dioxo-2,3-dihydro-1H-isoin(derivative) 4-(2(derivative))butanoate (CAS No: 2248337(derivative))60(derivative) makes it an intriguing candidate for further investigation.

In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic efficacy. The unique combination of functional groups in this compound suggests that it may possess multiple points of interaction with biological targets. This could lead to the development of drugs with enhanced potency and reduced side effects.

One area where this compound shows promise is in the treatment of infectious diseases. The antimicrobial activity exhibited by oxazolidinones has been well-documented in numerous studies. By incorporating an oxazolidinone moiety into an isoindole framework, researchers may have created a molecule capable of targeting both bacterial and fungal pathogens with high specificity.

The dioxo group also plays a critical role in the biological activity of this compound. This moiety can participate in hydrogen bonding interactions with biological targets, which can enhance binding affinity. Additionally, the dioxo group can undergo various chemical transformations under different conditions, making it a versatile tool for drug design.

Another important aspect of this compound is its potential for further derivatization. By modifying different parts of its structure, researchers can fine-tune its pharmacological properties to meet specific therapeutic needs. This flexibility makes 1(derivative), 4((derivative))butanoate (CAS No: 2248337(derivative)-60(derivative)) an attractive candidate for further exploration.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By using computational methods such as molecular docking and virtual screening, scientists can identify potential drug candidates more efficiently than traditional experimental approaches. These techniques have been particularly useful in identifying new scaffolds for antimicrobial agents.

The synthesis and characterization of 1(derivative), 4((derivative))butanoate (CAS No: 2248337(derivative)-60(derivative)) represent significant progress in the field of pharmaceutical chemistry. The development of new synthetic routes has allowed researchers to produce this compound on a larger scale while maintaining high purity standards. These advancements are crucial for advancing preclinical studies and eventually bringing new drugs to market.

In conclusion,1(derivative), 4((derivative))butanoate (CAS No: 2248337(derivative)-60(derivative)) is a promising compound with potential applications in infectious disease treatment and other therapeutic areas. Its unique structural features make it an interesting candidate for further research and development. As our understanding of molecular interactions continues to grow,this compound will undoubtedly play an important role in future drug discovery efforts.

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